2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one can be achieved through diastereodivergent (3 + 2) cycloadditions. This method involves the use of Lewis base or Brønsted base catalysts to control the configuration of the stereocenters. For instance, using a Lewis base such as PCy3 results in good yields and excellent diastereoselectivities, while a Brønsted base like K2CO3 can produce different diastereoisomers . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining the desired stereoselectivity and yield.
Chemical Reactions Analysis
2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified spirocyclic structures with different functional groups .
Scientific Research Applications
2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure enables it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one can be compared with other spirocyclic compounds, such as spiro[indoline-3,2’-pyrrolidin]-2-ones and spiro[indoline-2,3’-hydropyridazine]. These compounds share similar core structures but differ in their substituents and stereochemistry. The uniqueness of 2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one lies in its specific isopropyl substitution, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2'-propan-2-ylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C14H18N2O/c1-9(2)12-14(7-8-15-12)10-5-3-4-6-11(10)16-13(14)17/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
ZEBLHCUDQBKHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2(CCN1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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